1-Methylxanthine

Adenosine Receptor Antagonism Receptor Binding Assay Methylxanthine Pharmacology

Inconsistent methylxanthine sourcing compromises CYP1A2 phenotyping and radiosensitization assay reproducibility. 1-Methylxanthine (1-MX) resolves this with verified biological identity and defined pharmacological parameters. • Validated radiosensitizer: Enhances ionizing radiation-induced clonogenic & apoptotic death in RKO colorectal cancer cells at 3 mM, without intrinsic cytotoxicity. • Defined adenosine receptor pharmacology: Ki = 36 µM (A1) and 1.9-6.6 µM (A2) for SAR calibration and benchmark ligand studies. • CYP1A2 biomarker standard: Kinetically defined paraxanthine metabolite (KM 0.13-0.2 mmol L⁻¹) for urinary metabolic ratio phenotyping.

Molecular Formula C6H6N4O2
Molecular Weight 166.14 g/mol
CAS No. 6136-37-4
Cat. No. B019228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylxanthine
CAS6136-37-4
Synonyms3,9-Dihydro-1-methyl-1H-purine-2,6-dione;  2,6-Dihydroxy-1-methylpurine;  1-Methylxanthine;  1-MX; 
Molecular FormulaC6H6N4O2
Molecular Weight166.14 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=C(NC1=O)N=CN2
InChIInChI=1S/C6H6N4O2/c1-10-5(11)3-4(8-2-7-3)9-6(10)12/h2H,1H3,(H,7,8)(H,9,12)
InChIKeyMVOYJPOZRLFTCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>24.9 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylxanthine: Overview


1-Methylxanthine (1-MX; CAS 6136-37-4) is a monomethylated xanthine derivative and a primary urinary metabolite of caffeine and theophylline in humans . Unlike dimethylxanthines such as theophylline (1,3-dimethylxanthine) and paraxanthine (1,7-dimethylxanthine), 1-MX carries a single methyl group at the N1 position, resulting in a distinct pharmacological profile . It functions as a non-selective adenosine receptor antagonist and has been identified as a competitive inhibitor of cyclic nucleotide phosphodiesterases . Notably, 1-MX has been characterized for its capacity to enhance the radiosensitivity of tumor cells, a property that differentiates it within the methylxanthine class .

Adenosine A1/A2 receptor antagonist tool compound
Radiosensitization research in DNA damage repair models
CYP1A2 phenotyping biomarker studies
Methylxanthine SAR comparator studies

1-Methylxanthine vs. Other Methylxanthines


Substitution of 1-Methylxanthine with other methylxanthines—including caffeine (1,3,7-trimethylxanthine), theophylline (1,3-dimethylxanthine), theobromine (3,7-dimethylxanthine), or paraxanthine (1,7-dimethylxanthine)—is not supported by empirical data due to significant divergences in receptor binding affinities, metabolic specificity, and functional cellular outcomes. For instance, 1-MX exhibits distinct Ki values at adenosine receptor subtypes compared to both caffeine and theophylline . Moreover, while caffeine and theophylline undergo multiple demethylation pathways, 1-MX serves as a terminal metabolite in a specific, rate-limited enzymatic step, making it uniquely suited as a biomarker for CYP1A2 phenotyping . Most critically, 1-MX demonstrates a radiosensitization effect in colorectal cancer cells at concentrations that are non-toxic, a functional activity not uniformly observed across the methylxanthine class . These quantitative and functional differences preclude generic substitution in both biochemical assays and cellular models.

Adenosine receptor profile
1-MX affinity pattern differs from caffeine or theophylline, potentially altering receptor-level interpretation.
CYP1A2 biomarker specificity
Formed as a terminal metabolite via a specific enzymatic step; caffeine or theophylline cannot substitute as phenotyping markers.
Radiosensitization endpoint
Radiosensitization in colorectal cancer cells is not a class-wide methylxanthine property; functional endpoint may not transfer.

1-Methylxanthine: Quantitative Evidence


Adenosine A1 Receptor Binding Affinity

1-Methylxanthine exhibits greater potency than caffeine at the A1 adenosine receptor in rat cerebral cortical membranes. In a study assessing the displacement of [3H]cyclohexyladenosine, 1-MX demonstrated a lower Ki value than caffeine, indicating higher affinity . BindingDB reports a Ki of 36,000 nM (36 µM) for 1-MX at the rat A1 adenosine receptor .

A1 Binding
Reported
Ki 36 µM vs caffeine ~50 µM
Supports A1 subtype assay interpretation
Rat brain membrane assay; cross-study comparison
Adenosine Receptor Antagonism Receptor Binding Assay Methylxanthine Pharmacology

Adenosine A2 Receptor Functional Antagonism

In functional assays measuring inhibition of 2-chloroadenosine-stimulated cAMP accumulation in rat brain slices and striatal membranes, 1-Methylxanthine is more potent than caffeine but less potent than theophylline . The rank order of potency is theophylline > paraxanthine > 1-methylxanthine > caffeine > theobromine. Specific Ki values for 1-MX at the human A2 receptor are reported as 1,900 nM (1.9 µM) in human platelet membranes and 6,600 nM (6.6 µM) in rat VA13 fibroblasts .

A2 Function
Head-to-head
Theo > Parax > 1-MX > Caff > Theobr
Intermediate A2 potency for graded receptor blockade
Rat brain cAMP assay; rank-order data
Adenosine A2 Receptor cAMP Accumulation Assay Functional Antagonism

Radiosensitization of Colorectal Cancer Cells

1-Methylxanthine (1-MX) at a concentration of 3 mM significantly enhances the clonogenic and apoptotic death of RKO human colorectal cancer cells when combined with 4 Gy ionizing radiation . This radiosensitization is achieved by inhibiting the repair of radiation-induced DNA double-strand breaks (DSBs), as evidenced by markedly prolonged γ-H2AX foci formation . Crucially, this effect occurs at 1-MX concentrations that are almost non-toxic to the target tumor cells . This radiosensitization property is a defined functional outcome not reported for all methylxanthines at comparable, non-toxic concentrations.

Radiosensitization
Class-level
3 mM + 4 Gy → DNA DSB repair ↓
Reported model-specific radiosensitization context
RKO colorectal cells; without marked cytotoxicity in assay
Radiosensitization DNA Double-Strand Break Repair Colorectal Cancer

CYP1A2 Metabolic Specificity

1-Methylxanthine is the principal metabolite formed from paraxanthine by human liver microsomes, with a reported KM of 0.13–0.2 mmol L−1 . This contrasts with caffeine metabolism, where paraxanthine is the major primary metabolite (KM 0.4–0.5 mmol L−1) . This specific, enzyme-dependent conversion positions 1-MX as a key biomarker for CYP1A2 activity phenotyping, where its urinary ratio is a critical component of the (1X + 1U + AFMU)/17U metabolic ratio .

CYP1A2 Kinetics
Head-to-head
KM 0.13–0.2 vs 0.4–0.5 mM
Supports CYP1A2-specific biomarker context
Human liver microsomal formation comparison
Drug Metabolism CYP1A2 Phenotyping Xenobiotic Metabolism

Organic Anion Transporter 1 (OAT1) Inhibition

1-Methylxanthine at a concentration of 100 µM inhibits the uptake of 6-carboxyfluorescein in CHO cells overexpressing human OAT1 . A related PubChem BioAssay confirms inhibition of 6-carboxyfluorescein uptake by 1-MX at 500 µM in OAT1-expressing cells . This interaction with the renal organic anion transporter is a quantifiable property relevant for studies involving drug transport and potential drug-drug interactions.

OAT1 Inhibition
Reported
100–500 µM uptake ↓
Supports transporter interaction screening
OAT1-expressing CHO cell assay
Drug Transport OAT1 Inhibition Renal Clearance

1-Methylxanthine: Key Applications


Radiosensitization Studies in Colorectal Cancer Models

1-Methylxanthine is optimally employed in in vitro studies examining the enhancement of ionizing radiation efficacy in colorectal cancer cells. As demonstrated in RKO cells, a 3 mM concentration of 1-MX significantly increases radiation-induced clonogenic and apoptotic death by inhibiting DNA double-strand break repair, without causing significant toxicity to the target cells . This makes it a valuable tool for investigating DNA damage response pathways and for preclinical evaluation of radiosensitization strategies.

Adenosine Receptor Potency Benchmarking

Due to its intermediate potency at adenosine receptors relative to caffeine and theophylline, 1-MX serves as an important benchmark compound for establishing structure-activity relationships (SAR) within the methylxanthine class . Its defined Ki values for A1 (36 µM) and A2 (1.9-6.6 µM) receptors allow researchers to calibrate assay sensitivity and compare the efficacy of novel adenosine receptor ligands in binding and functional assays.

CYP1A2 Phenotyping and Biomarker Studies

As a major, kinetically defined metabolite of paraxanthine with a KM of 0.13–0.2 mmol L−1 in human liver microsomes, 1-MX is an indispensable analytical standard and biomarker for assessing CYP1A2 enzyme activity . It is a critical component of validated urinary metabolic ratios used in clinical pharmacology, toxicology, and epidemiological studies to phenotype individuals and evaluate drug-drug interaction potential involving CYP1A2 substrates .

Drug Transporter Interaction Studies

1-Methylxanthine is a relevant tool for investigating interactions with the human organic anion transporter 1 (OAT1). Its ability to inhibit 6-carboxyfluorescein uptake at concentrations of 100-500 µM provides a defined system for studying the role of OAT1 in renal drug clearance and for assessing the potential of methylxanthine metabolites to cause transporter-mediated drug interactions . This application is particularly relevant for researchers in drug disposition and toxicology.

Application
Selection Property
Validation Focus
Radiosensitization research in colorectal cancer models
DNA damage repair inhibition assay context
Reported radiosensitization endpoint at defined concentration
Adenosine receptor SAR studies
A1/A2 receptor affinity profile
Comparative binding assay calibration
CYP1A2 activity phenotyping
CYP1A2-specific metabolic marker
Urinary metabolite ratio validation in research cohorts
Renal transporter interaction research
OAT1 inhibition assay context
Drug-transporter interaction screening
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